8-[2-(2-methylpropoxy)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a quinoline core (7,8-dihydroquinolin-6-one) fused with a dioxoloquinoline moiety (1,3-dioxolo[4,5-g]quinoline).
- The compound’s systematic name reflects its substituents: a 2-(2-methylpropoxy)phenyl group attached to the quinoline ring.
- It exhibits interesting pharmacological properties due to its unique structure.
8-[2-(2-methylpropoxy)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one: , is a complex organic molecule with a fused quinoline and dioxoloquinoline ring system.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, including multistep processes. One common approach involves cyclization of appropriate precursors.
Reaction Conditions: Cyclization reactions typically require specific catalysts, solvents, and temperature conditions.
Industrial Production: While not widely produced industrially, research laboratories synthesize Compound X for further investigation.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions, including
Common Reagents: Examples include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Compound X serves as a scaffold for designing novel ligands, catalysts, or fluorescent probes.
Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Investigations focus on potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Limited industrial applications, but its unique structure inspires drug discovery efforts.
Mechanism of Action
Targets: Compound X likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate its precise mechanism within cellular pathways.
Comparison with Similar Compounds
Uniqueness: Compound X’s fused quinoline-dioxoloquinoline system distinguishes it from related compounds.
Similar Compounds: Examples include other quinolines, isoquinolines, and dioxoloquinolines.
For in-depth research, consult scientific literature and databases
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
8-[2-(2-methylpropoxy)phenyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C20H21NO4/c1-12(2)10-23-17-6-4-3-5-13(17)14-8-20(22)21-16-9-19-18(7-15(14)16)24-11-25-19/h3-7,9,12,14H,8,10-11H2,1-2H3,(H,21,22) |
InChI Key |
MYSJOOVFZUUCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.